8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the triazolo[4,3-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position. The final cyclization step is achieved by heating the intermediate in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the triazolo[4,3-a]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling and proliferation. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory activities and potential anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Explored for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cancer cell lines.
Uniqueness
8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of both a fluorine atom and a methyl group on the triazolo[4,3-a]pyridine ring system. This unique substitution pattern imparts distinct chemical properties and biological activities to the compound, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 |
InChI Key |
KBZMLHUREDSABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.